4-Chloro-4'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone

Descripción

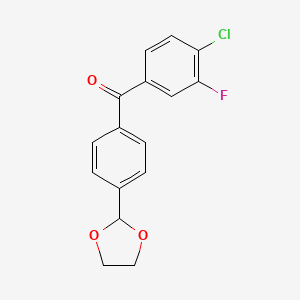

4-Chloro-4'-(1,3-dioxolan-2-yl)-3-fluorobenzophenone (CAS: 898760-37-7) is a benzophenone derivative featuring a 1,3-dioxolane ring, chlorine, and fluorine substituents. Its molecular structure consists of two benzene rings linked by a ketone group, with substitutions at specific positions:

- Chlorine at position 4 of the first benzene ring.

- Fluorine at position 3 of the same ring.

- A 1,3-dioxolan-2-yl group (a five-membered cyclic acetal) at position 4' of the second benzene ring .

This compound is of interest due to its structural complexity, which combines halogen atoms (Cl, F) and a hydrolytically labile acetal group.

Propiedades

IUPAC Name |

(4-chloro-3-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFO3/c17-13-6-5-12(9-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZCEYVBCZPERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645121 | |

| Record name | (4-Chloro-3-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-37-7 | |

| Record name | (4-Chloro-3-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Overview:

This method involves the oxidation of a precursor alcohol compound, specifically (4-chloro-phenyl)-(4-dioxolan-2-yl-phenyl)-methanol. The reaction proceeds in two stages:

Data Table:

| Stage | Reactants | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|---|

| Stage 1 | Sodium hydrogencarbonate, NaBr | Water, Ethyl Acetate | 0°C | 0.5 hours | Intermediate |

| Stage 2 | Sodium chlorite, TEMPO | Water, Ethyl Acetate | 0°C | 2 hours | ~99% |

Friedel-Crafts Acylation Method

Reaction Overview:

This method utilizes Friedel-Crafts acylation to introduce the benzophenone structure with the desired substituents.

- Reactants :

- Fluorobenzene.

- Fluorine benzotrichloride as the acylating agent.

- Catalyst :

- Anhydrous aluminum chloride (AlCl₃).

- Conditions :

- Temperature control between 0–25°C for acylation.

- Hydrolysis at azeotropic temperature (~100°C).

- Steps :

Data Table:

| Step | Reactants | Catalyst | Temperature | Duration |

|---|---|---|---|---|

| Acylation | Fluorobenzene, Benzotrichloride | AlCl₃ | 0–25°C | ~30 minutes |

| Hydrolysis | Dichloromethane derivative | Water | Azeotropic (~100°C) | ~4–6 hours |

Continuous Flow Industrial Process

Reaction Overview:

This advanced method is employed in industrial settings for higher yields and purity. It involves automated reactors with precise control over reaction parameters.

- Key Features :

- Continuous flow reactors for scalability.

- Purification via recrystallization or chromatography.

- Advantages :

- Enhanced yield and purity.

- Optimized reaction conditions reduce byproducts.

Notes on Purification

Regardless of the synthesis route used, purification is critical to isolate the desired compound with high purity. Common methods include:

- Recrystallization using solvents such as ethyl acetate or dichloromethane.

- Chromatographic separation techniques for removing impurities.

Comparative Analysis of Methods

The following table compares key aspects of the preparation methods:

| Method | Yield (%) | Scalability | Purity (%) | Complexity |

|---|---|---|---|---|

| Oxidation of Alcohol Precursor | ~99% | Moderate | High (~99%) | Medium |

| Friedel-Crafts Acylation | ~90% | High | Moderate (~95%) | High |

| Continuous Flow Process | ~98% | Very High | Very High (>98%) | Advanced |

Aplicaciones Científicas De Investigación

4-Chloro-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Chloro-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparative Data Table

Actividad Biológica

4-Chloro-4'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone is a synthetic compound that exhibits significant biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to consolidate existing research findings, case studies, and data on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and safety profiles.

Chemical Structure and Properties

The chemical structure of 4-Chloro-4'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone can be represented as follows:

- Molecular Formula : C15H12ClF O3

- Molecular Weight : 292.71 g/mol

- SMILES Notation : ClC(=O)C1COC(O1)C2=CC=CC=C2F

This compound features a benzophenone core substituted with a chloro group and a dioxolane moiety, which may influence its biological interactions.

Tyrosinase Inhibition

One of the notable biological activities of this compound is its ability to inhibit tyrosinase (EC 1.14.18.1), an enzyme critical in melanin biosynthesis. Research indicates that compounds with a 3-chloro-4-fluorophenyl motif show enhanced inhibitory effects on tyrosinase activity. The presence of the chlorine atom significantly boosts the compound's binding affinity to the enzyme's active site, making it a potential candidate for treating hyperpigmentation disorders and other skin-related conditions .

GABA Receptor Modulation

Recent studies have also explored the interaction of benzophenone derivatives with GABA receptors. The compound has been evaluated for its binding affinity to the benzodiazepine site on GABAA receptors, showing promising results in enhancing anxiolytic effects without significant sedative side effects. This suggests potential applications in developing anxiolytic medications with improved safety profiles .

Biological Activity Summary

| Activity | Mechanism | Reference |

|---|---|---|

| Tyrosinase Inhibition | Competitive inhibition at the enzyme's active site | |

| GABA Receptor Binding | Modulation of GABAA receptor activity |

Pharmacological Profile

| Parameter | Value |

|---|---|

| Molecular Weight | 292.71 g/mol |

| Melting Point | 47 - 50 °C |

| Solubility | Soluble in organic solvents |

| Toxicity | Moderate; causes skin and eye irritation |

Case Study 1: Tyrosinase Inhibition in Skin Disorders

A study investigating various benzophenone derivatives found that 4-Chloro-4'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone significantly reduced melanin production in vitro using Agaricus bisporus tyrosinase. The results indicated that this compound could serve as a lead for developing new treatments for skin pigmentation disorders .

Case Study 2: Anxiolytic Effects in Animal Models

In another study focused on GABA receptor interactions, compounds similar to 4-Chloro-4'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone demonstrated enhanced binding affinity compared to traditional anxiolytics like diazepam. Behavioral tests indicated reduced anxiety levels in treated animal models without the sedative effects typically associated with benzodiazepines .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-4'-(1,3-dioxolan-2-yl)-3-fluorobenzophenone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions under reflux conditions. A validated approach includes reacting a halogenated benzophenone precursor (e.g., 4-bromo-3-fluorobenzophenone) with ethylene glycol in tetrahydrofuran (THF) using para-toluenesulfonic acid (PTSA) as a catalyst. Key parameters include:

- Temperature : 130–140°C for 12 hours under nitrogen to prevent oxidation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

- Yield Optimization : Adjusting stoichiometric ratios of ethylene glycol to precursor (1.5:1 molar ratio) and monitoring reaction progress via thin-layer chromatography (TLC).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H and C NMR to confirm the dioxolane ring formation (peaks at δ 4.0–4.5 ppm for the methylene groups) and absence of unreacted starting materials .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]: ~351.18 g/mol) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for reproducibility) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer :

- Storage : Protect from light and moisture by storing in amber glass vials under inert gas (argon or nitrogen) at –20°C.

- Degradation Signs : Discoloration (yellowing) or precipitation indicates hydrolysis of the dioxolane ring. Confirm stability via periodic NMR analysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s electronic configuration or regioselectivity?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Key steps:

- Crystallization : Grow crystals via slow evaporation of a saturated dichloromethane/hexane solution.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 123 K to minimize thermal motion artifacts.

- Refinement : Employ SHELXL for structure solution, focusing on the chloro-fluoro substitution pattern and dioxolane ring geometry. Validate with R-factor (<0.05) and check for twinning using PLATON .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare F NMR chemical shifts with DFT-calculated values (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to confirm fluorine’s electronic environment.

- Dynamic Effects : Investigate conformational flexibility of the dioxolane ring using variable-temperature NMR (VT-NMR) to detect signal splitting due to hindered rotation .

Q. How does the electron-withdrawing effect of the 3-fluoro and 4-chloro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Analysis : Perform frontier molecular orbital (FMO) analysis using Gaussian to quantify the electrophilicity of the benzophenone core. The 3-fluoro group increases electron deficiency at the para position, enhancing Suzuki-Miyaura coupling rates with aryl boronic acids.

- Experimental Validation : Compare reaction kinetics (via H NMR monitoring) with analogous non-fluorinated derivatives to isolate substituent effects .

Q. What advanced techniques are recommended for studying degradation pathways under oxidative conditions?

- Methodological Answer :

- LC-MS/MS : Track degradation products using electrospray ionization (ESI) in positive ion mode.

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) during forced degradation (HO, UV light) to identify radical-mediated pathways.

- Isotopic Labeling : Use O-labeled water to confirm hydrolytic cleavage of the dioxolane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.